Computational Lipophilicity: Lower LogP of the 1,2,3‑Isomer vs. the 1,4,5‑Isomer
The computed octanol‑water partition coefficient (XLogP3‑AA) for naphthalene‑1,2,3‑tricarboxylic acid is 1.8 [1]. In contrast, the 1,4,5‑isomer (CAS 28445‑09‑2) has a reported computed LogP of 2.83 . The approximate 1‑log‑unit difference translates to a ~10‑fold lower predicted lipophilicity for the 1,2,3‑isomer, which may affect solubility, membrane permeability, and formulation behaviour in applications where the free acid is used directly.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | Naphthalene-1,4,5-tricarboxylic acid (CAS 28445-09-2): computed LogP = 2.83 |
| Quantified Difference | ΔLogP ≈ −1.03 (approx. 10‑fold lower predicted lipophilicity for the 1,2,3‑isomer) |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2025.04.14) for target; Hit2Lead database computed LogP for comparator |
Why This Matters
For procurement decisions where the free acid is a direct intermediate in a synthesis sequence, a 10‑fold difference in predicted lipophilicity can alter solubility and purification protocols relative to the more hydrophobic 1,4,5‑isomer.
- [1] PubChem Compound Summary: Naphthalene-1,2,3-tricarboxylic acid, CID 21541625. Computed XLogP3-AA = 1.8. View Source
